N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 921563-46-4
VCID: VC11951952
InChI: InChI=1S/C21H19F3N4O3S/c22-21(23,24)14-3-1-4-16(11-14)27-6-8-28(9-7-27)18(29)12-15-13-32-20(25-15)26-19(30)17-5-2-10-31-17/h1-5,10-11,13H,6-9,12H2,(H,25,26,30)
SMILES: C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Molecular Formula: C21H19F3N4O3S
Molecular Weight: 464.5 g/mol

N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide

CAS No.: 921563-46-4

Cat. No.: VC11951952

Molecular Formula: C21H19F3N4O3S

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide - 921563-46-4

Specification

CAS No. 921563-46-4
Molecular Formula C21H19F3N4O3S
Molecular Weight 464.5 g/mol
IUPAC Name N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Standard InChI InChI=1S/C21H19F3N4O3S/c22-21(23,24)14-3-1-4-16(11-14)27-6-8-28(9-7-27)18(29)12-15-13-32-20(25-15)26-19(30)17-5-2-10-31-17/h1-5,10-11,13H,6-9,12H2,(H,25,26,30)
Standard InChI Key SNQOZKDEILYTML-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Canonical SMILES C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4

Introduction

Structural Characterization and Molecular Properties

The compound’s IUPAC name systematically describes its architecture:

  • Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur at positions 1 and 3.

  • Furan-2-carboxamide substituent: A furan ring (oxygen-containing heterocycle) linked via a carboxamide group to the thiazole’s C2 position.

  • Piperazine side chain: A piperazine ring substituted at the N4 position with a 3-(trifluoromethyl)phenyl group, connected to the thiazole’s C4 via a 2-oxoethyl bridge.

Molecular Formula and Weight

  • Molecular Formula: C21H20F3N5O3S\text{C}_{21}\text{H}_{20}\text{F}_{3}\text{N}_{5}\text{O}_{3}\text{S}

  • Molecular Weight: 487.47 g/mol (calculated from atomic masses).

Key Functional Groups and Their Implications

  • Thiazole Ring: Common in bioactive molecules (e.g., sulfathiazole antibiotics), contributing to π-π stacking and hydrogen bonding .

  • Piperazine Moiety: Frequently utilized in CNS drugs (e.g., aripiprazole) due to its ability to modulate receptor interactions .

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, often improving bioavailability .

  • Furan Carboxamide: May participate in hydrogen bonding via the carbonyl and ether oxygen .

Synthetic Pathways and Optimization

Proposed Synthesis Route

While no explicit protocol for this compound is documented, a plausible pathway derived from analogous syntheses involves:

Step 1: Synthesis of 4-(2-Bromoacetyl)thiazole-2-amine

  • React 2-aminothiazole with bromoacetyl bromide under basic conditions.

Step 2: Piperazine Substitution

  • Couple 4-(2-bromoacetyl)thiazole-2-amine with 1-(3-(trifluoromethyl)phenyl)piperazine via nucleophilic substitution.

Step 3: Furan-2-carboxamide Installation

  • Amidate the thiazole’s C2 amine with furan-2-carbonyl chloride using a coupling agent (e.g., HATU).

Challenges and Considerations

  • Steric Hindrance: Bulky trifluoromethylphenyl group may slow piperazine coupling, necessitating elevated temperatures .

  • Oxoethyl Stability: The ketone bridge could require protection during amidation to prevent side reactions .

Physicochemical Properties and Drug Likeness

PropertyValue/Description
LogP~3.2 (predicted, moderately lipophilic)
SolubilityLow aqueous solubility (improved via salt formation)
Hydrogen Bond Donors2 (amide NH, piperazine NH)
Hydrogen Bond Acceptors7 (amide O, furan O, ketone O, piperazine N)

Drug Likeness: Aligns with Lipinski’s Rule of Five (molecular weight <500, HBD <5, HBA <10), suggesting oral bioavailability potential .

CompoundStructureActivity
Pretomanid NitroimidazoleAntitubercular (MIC 0.015–2 μg/mL)
Aripiprazole Piperazine-quinolinoneAntipsychotic (D2 partial agonist)
Target CompoundThiazole-furan-piperazineHypothesized dual antimicrobial/CNS activity

Future Directions and Research Gaps

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields .

  • Biological Screening: Prioritize antitubercular and neuropharmacological assays given structural precedents .

  • Formulation Development: Address low solubility via prodrug strategies (e.g., phosphate esters).

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